3-Chloro-4-(difluoromethoxy)phenol
Overview
Description
3-Chloro-4-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H5ClF2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a chlorine atom and a difluoromethoxy group attached to the benzene ring . The empirical formula is C7H5ClF2O2 and the molecular weight is 194.56 g/mol .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 194.56 g/mol and its empirical formula is C7H5ClF2O2 .Scientific Research Applications
Synthesis and Derivative Creation
- Fluoroform as a Difluorocarbene Source : Fluoroform (CHF3) can be used as a difluorocarbene source for converting phenols into their difluoromethoxy derivatives. This process is carried out at moderate temperatures and pressures, offering moderate to good yields (Thomoson & Dolbier, 2013).
Phenolic Compounds in Pharmacology
- Phenolic Acids - Biological and Pharmacological Effects : Phenolic acids, including variants like 3-Chloro-4-(difluoromethoxy)phenol, show a range of biological and pharmacological effects, such as antioxidant, antibacterial, and hepatoprotective properties (Naveed et al., 2018).
Bond Dissociation and Acidity Studies
- O-H Bond Dissociation and Proton Affinities : The O-H bond dissociation enthalpies and proton affinities of substituted phenols, including this compound, have been calculated to understand their chemical behavior and stability (Chandra & Uchimaru, 2002).
Environmental Analysis and Detection Techniques
- Voltammetric "Electronic Tongue" for Phenolic Compounds : An automated voltammetric method has been developed to detect phenolic compounds, including this compound, using direct oxidation and amperometric detection (Gutés et al., 2005).
Oxidative Transformation in Environmental Contexts
- Oxidation by Manganese Oxides : The antibacterial agents triclosan and chlorophene, structurally similar to this compound, show rapid oxidation by manganese oxides, a process important for environmental transformation of these compounds (Zhang & Huang, 2003).
Safety and Hazards
3-Chloro-4-(difluoromethoxy)phenol is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Future Directions
Difluoromethylation processes, which would include compounds like 3-Chloro-4-(difluoromethoxy)phenol, have seen recent advances and are a field of research that has benefited from the invention of multiple difluoromethylation reagents . The future may see the discovery of many novel applications of such compounds .
Properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRLVTKJSQLXAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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